molecular formula C22H25NO3 B11119077 3,3,6,6-tetramethyl-9-(pyridin-4-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

3,3,6,6-tetramethyl-9-(pyridin-4-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11119077
M. Wt: 351.4 g/mol
InChI Key: YBJMHOJAYIXUET-UHFFFAOYSA-N
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Description

3,3,6,6-TETRAMETHYL-9-(PYRIDIN-4-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound belongs to the xanthene family, characterized by a tricyclic structure with oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-TETRAMETHYL-9-(PYRIDIN-4-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3,3,6,6-tetramethyl-1,8-dioxo-octahydro-xanthene with pyridine-4-carbaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-TETRAMETHYL-9-(PYRIDIN-4-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenated reagents (e.g., bromine, chlorine)

Major Products Formed

Scientific Research Applications

3,3,6,6-TETRAMETHYL-9-(PYRIDIN-4-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3,6,6-TETRAMETHYL-9-(PYRIDIN-4-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity. Similarly, its binding to cancer cell receptors can induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Xanthene: The parent compound with a simpler structure.

    9-Phenylxanthene: A derivative with a phenyl group instead of a pyridine ring.

    3,3,6,6-Tetramethylxanthene: A derivative without the pyridine ring.

Uniqueness

The combination of these functional groups makes it a versatile compound for various scientific and industrial uses .

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

3,3,6,6-tetramethyl-9-pyridin-4-yl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C22H25NO3/c1-21(2)9-14(24)19-16(11-21)26-17-12-22(3,4)10-15(25)20(17)18(19)13-5-7-23-8-6-13/h5-8,18H,9-12H2,1-4H3

InChI Key

YBJMHOJAYIXUET-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=NC=C4)C(=O)C1)C

Origin of Product

United States

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